Imidazo[1,5-a]pyridin-5-amine
Description
Significance of Imidazo[1,5-a]pyridine (B1214698) Ring Systems in Organic Chemistry
The importance of the imidazo[1,5-a]pyridine ring system is extensive and multifaceted. In medicinal chemistry, this scaffold is a component of numerous molecules with potential therapeutic applications. acs.org Derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like thromboxane (B8750289) A2 synthetase and Bruton's tyrosine kinase (BTK). acs.orgnih.gov Some natural alkaloids containing this core, such as cribrostatin 6 isolated from marine sponges, exhibit potent biological effects. beilstein-journals.org The structural framework is also present in synthetic compounds with antitumor properties. beilstein-journals.orgresearchgate.net
Beyond pharmacology, imidazo[1,5-a]pyridines are highly valued in materials science for their luminescent and photophysical properties. rsc.orgmdpi.com Their structural flexibility and the tunability of their optical properties make them excellent candidates for various technological applications. mdpi.com They are utilized for their emissive properties as fluorophores and have been incorporated into organic light-emitting diodes (OLEDs), chemosensors for detecting ions and small molecules, and as probes for bio-imaging. researchgate.netmdpi.comrsc.orgmdpi.com The ability of the scaffold to act as a ligand for metal ions further broadens its utility in coordination chemistry and the development of novel sensors. researchgate.netresearchgate.net
Historical Context and Evolution of Research on Imidazo[1,5-a]pyridin-5-amine
Research into the imidazo[1,5-a]pyridine system has evolved significantly over several decades. rsc.org Early synthetic approaches to this scaffold included Vilsmeier-type cyclizations. mdpi.com Seminal work by G. Palazzo and G. Picconi involved the synthesis of derivatives from substituted 2-aminomethylpyridines using reagents like phosgene (B1210022) or ethyl chloroformate. mdpi.com Another notable early method involved treating ketimines derived from 2,2′-dipyridylketone to obtain 1,3-disubstituted imidazo[1,5-a]pyridines. mdpi.com
Over the years, the synthetic toolbox for accessing these heterocycles has expanded dramatically, with more than 120,000 individual compounds having been prepared to date. beilstein-journals.org The majority of these syntheses rely on the cyclocondensation of a 2-(aminomethyl)pyridine precursor with an electrophilic component to form the five-membered imidazole (B134444) ring. beilstein-journals.org A wide variety of electrophiles have been employed, including carboxylic acids, acyl anhydrides, acyl chlorides, and esters. beilstein-journals.org This evolution from classical methods to more sophisticated and efficient modern syntheses reflects the growing importance and sustained interest in this versatile scaffold.
Contemporary Research Landscape and Future Directions for this compound Derivatives
The current research landscape for imidazo[1,5-a]pyridine derivatives is characterized by the development of novel, efficient, and often atom-economical synthetic methodologies. rsc.orgorganic-chemistry.org Modern strategies include transition-metal-free reactions, such as iodine-mediated sp3 C-H amination, and catalytic cyclocondensation reactions. rsc.org Multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials, have become a popular and efficient way to generate diverse libraries of these compounds. organic-chemistry.orgmdpi.com For instance, an efficient one-pot, three-component reaction has been developed to synthesize 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. mdpi.com Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. acs.org
Future research is expected to continue focusing on several key areas. The development of more sustainable and "green" synthetic protocols, such as those using greener solvents or avoiding transition metals, remains a priority. organic-chemistry.orgrsc.org In materials science, there is a strong interest in designing new imidazo[1,5-a]pyridine-based fluorophores with tailored photophysical properties for advanced applications like white light-emitting diodes (WLEDs) and highly sensitive chemical sensors. rsc.orgmdpi.com The unique electronic properties of the scaffold also make it a promising candidate for anticounterfeiting materials. rsc.org In medicinal chemistry, the focus will likely be on synthesizing and evaluating new derivatives as highly selective inhibitors for specific biological targets, building on the scaffold's proven potential in developing agents for various diseases. acs.orgresearchgate.netmdpi.com
Detailed Research Findings
Table 1: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Catalytic Decarboxylative Cyclization acs.org This table presents the isolated yields and analytical data for various imidazo[1,5-a]pyridine derivatives synthesized through a copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. acs.org
| Compound | Substituent (R) | Isolated Yield (%) | Molecular Formula |
| 3b | p-tolyl | 92 | C₁₈H₂₁N₂ |
| 3c | 4-methoxyphenyl | 89 | C₁₈H₂₁N₂O |
| 3d | 4-(trifluoromethyl)phenyl | 87 | C₁₈H₁₇F₃N₂ |
| 3e | o-tolyl | 74 | C₁₈H₂₁N₂ |
Table 2: One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridine Analogs mdpi.com This table details the yield and melting point of various thioether-containing imidazo[1,5-a]pyridine derivatives prepared via an iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com
| Compound | Substituents | Yield (%) | Melting Point (°C) |
| 4r | 3-(2-chlorophenyl), 1-((4-chlorophenyl)thio) | 78 | 150–152 |
| 4s | 3-(2-chlorophenyl), 1-((4-fluorophenyl)thio) | 73 | 80–92 |
| 4u | 3-(3-chlorophenyl), 1-((4-fluorophenyl)thio) | 71 | 98–100 |
| 4v | 3-(4-bromophenyl), 1-((4-chlorophenyl)thio) | 64 | 150–156 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSATNYMMQZPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,5 a Pyridin 5 Amine and Its Derivatives
Multi-Component Coupling Reactions for Imidazo[1,5-a]pyridinium Ion Precursors
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Three-Component Cyclization with Picolinaldehydes, Amines, and Formaldehyde (B43269)
An efficient, single-step synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs), has been achieved through a three-component coupling reaction. organic-chemistry.orgfigshare.com This method involves the reaction of substituted picolinaldehydes, various amines, and formaldehyde. organic-chemistry.org The reaction proceeds under mild conditions and produces high yields, allowing for the incorporation of diverse functional groups and chiral substituents. organic-chemistry.orgfigshare.com
The versatility of this method is demonstrated by its compatibility with a wide range of amines, including those that are functionalized and sterically hindered. organic-chemistry.org Notably, when amino acid-derived amines are used, their chirality is retained in the final product. organic-chemistry.org This approach also facilitates the synthesis of multidentate NHC ligands, such as bis- and tris-NHCs, by employing polyamines. organic-chemistry.org The reaction has been shown to be effective in polar solvents, with the amount of acid catalyst influencing the reaction's efficiency. organic-chemistry.org
Table 1: Examples of Imidazo[1,5-a]pyridinium Ions from Three-Component Cyclization
| Picolinaldehyde Derivative | Amine | Yield (%) |
|---|---|---|
| Picolinaldehyde | Benzylamine (B48309) | 95 |
| Picolinaldehyde | (R)-1-Phenylethylamine | 92 |
| 6-Methylpicolinaldehyde | Aniline (B41778) | 88 |
| Picolinaldehyde | Ethylamine | 98 |
One-Pot Syntheses Utilizing Carboxylic Acids and Aminopyridines
A one-pot synthesis of imidazo[1,5-a]pyridines has been developed utilizing carboxylic acids and 2-methylaminopyridines. researchgate.net This method allows for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine (B1214698) core. researchgate.net The reaction is facilitated by the use of propane (B168953) phosphoric acid anhydride (B1165640) (T3P) as a dehydrating agent and is typically carried out in solvents like ethyl acetate (B1210297) or n-butyl acetate at reflux temperatures. researchgate.net This approach provides a straightforward route to functionalized imidazo[1,5-a]pyridines from readily available starting materials. researchgate.net
Ugi-Azide Four-Component Reactions and Related Pathways
The Ugi-azide four-component reaction (4CR) offers a powerful strategy for the synthesis of complex heterocyclic systems. acs.orgnih.gov This reaction involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide. acs.orgbeilstein-archives.org The initial product of the Ugi-azide reaction is a tetrazole-containing intermediate, which can then undergo further transformations to yield the desired imidazo[1,5-a]pyridine scaffold. acs.orgnih.gov
For instance, a synthetic route to 1-tetrazolylimidazo[1,5-a]pyridines begins with an Ugi-azide 4CR to form a pyridin-2-yl(1H-tetrazol-5-yl)methanamine intermediate. acs.orgnih.gov This intermediate is then subjected to an N-acylation–cyclization process to construct the final fused heterocyclic system. acs.org This methodology has been successfully applied to synthesize a diverse range of 1-tetrazolylimidazo[1,5-a]pyridine analogues. acs.org The reaction conditions for the initial Ugi-azide step are typically mild, proceeding at room temperature in a solvent like methanol. acs.org The subsequent cyclization can be achieved using reagents such as acetic anhydride with gentle heating. acs.org
Metal-Catalyzed Synthetic Routes to Imidazo[1,5-a]pyridines
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Copper-Mediated C-H Amination and Transannulation Reactions
Copper catalysis has proven to be highly effective in the synthesis of imidazo[1,5-a]pyridines through various pathways, including C-H amination and transannulation reactions.
One notable copper-catalyzed method involves the aerobic oxidative amination of C(sp³)–H bonds. rsc.org This approach allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild, aerobic conditions with a broad substrate scope. rsc.org The use of air as the sole oxidant makes this a sustainable and efficient process. rsc.org This protocol is also applicable for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org
Another significant copper-catalyzed route is the denitrogenative transannulation of pyridotriazoles with amines and amino acids. acs.orgacs.orgnih.gov This reaction proceeds via an aerobic oxidation followed by the transannulation, utilizing molecular oxygen from the air as the oxidant. acs.org This sustainable transformation is compatible with commercially available benzylamines and amino acids. acs.org The methodology is also applicable to amino acids through a decarboxylative oxidative cyclization pathway. acs.orgnih.gov
Furthermore, copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination, using oxygen as the sole oxidant. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and benzylamine proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, also using oxygen as a clean oxidant. acs.orgnih.gov
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Oxidant | Product Type |
|---|---|---|---|---|
| Pyridotriazole | Benzylamine | Copper | Air (O₂) | Imidazo[1,5-a]pyridine |
| Pyridotriazole | Amino Acid | Copper | Air (O₂) | Imidazo[1,5-a]pyridine |
| N-heteroaryl aldehyde | Alkylamine | Copper(I) | O₂ | Imidazo[1,5-a]pyridine |
| Pyridine ketone | Benzylamine | Copper(II) | O₂ | 1,3-Diarylated imidazo[1,5-a]pyridine |
Iron-Catalyzed C-H Functionalization Strategies
Iron catalysis offers a cost-effective and environmentally friendly alternative to precious metal catalysis. An iron-catalyzed C-H amination has been developed for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This reaction can be conducted in anisole, a green solvent, with water as the only byproduct, highlighting its environmental advantages. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling for Imidazo[1,5-a]pyridin-3-ylidene Ligands
A noteworthy advancement in the synthesis of functionalized imidazo[1,5-a]pyridines involves the use of nickel-catalyzed cross-coupling reactions to generate C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands. These ligands are significant in the field of organometallic chemistry and catalysis. A scalable synthetic route has been developed that utilizes a nickel-catalyzed Kumada cross-coupling reaction. This method is particularly advantageous as it circumvents the need for chromatographic purification, making it an efficient and practical approach for accessing these important ligands in larger quantities. The reaction typically involves the coupling of a C5-halo-imidazo[1,5-a]pyridine precursor with a suitable Grignard reagent in the presence of a nickel catalyst.
Palladium-Catalyzed Cyclizations and Tandem Reactions
Palladium catalysis has proven to be a versatile tool for the direct functionalization of the imidazo[1,5-a]pyridine core. A highly regioselective palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine with a variety of aryl bromides has been successfully developed. nih.gov This direct C-H bond functionalization provides a more atom-economical and efficient alternative to traditional multi-step methods that often require pre-functionalization of the heterocyclic core. nih.gov
The reaction conditions for this transformation have been optimized, with key parameters influencing the yield and selectivity. The choice of palladium source, ligand, base, and solvent all play a crucial role in the reaction's success. For instance, the use of palladium(II) acetate as the catalyst in combination with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or tricyclohexylphosphine (B42057) has been shown to dramatically increase the reaction efficiency. nih.gov A variety of bases have been screened, with tetra-n-butylammonium acetate (Bu₄NOAc) proving effective. nih.gov
| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 1-bromo-4-nitrobenzene | Pd(OAc)₂ | PPh₃ | Bu₄NOAc | Toluene | 86 |
| 2 | 1-bromo-4-cyanobenzene | Pd(OAc)₂ | PPh₃ | Bu₄NOAc | Toluene | 75 |
| 3 | 1-bromo-4-acetylbenzene | Pd(OAc)₂ | PPh₃ | Bu₄NOAc | Toluene | 68 |
| 4 | 2-bromopyridine | Pd(OAc)₂ | PCy₃ | Bu₄NOAc | Toluene | 55 |
Metal-Free and Organocatalytic Approaches
In addition to metal-catalyzed methods, a range of metal-free and organocatalytic approaches have been established for the synthesis of the imidazo[1,5-a]pyridine scaffold, offering alternatives that can avoid the cost and potential toxicity associated with transition metals.
Oxidative Cyclization and Dehydrogenation Processes
A metal-free approach for the synthesis of imidazo[1,5-a]pyridines involves the sequential dual oxidative amination of C(sp³)-H bonds. This method proceeds under ambient conditions and is characterized by its high efficiency, affording the desired products in very good yields. The reaction pathway entails two oxidative C-N bond-forming steps and one oxidative dehydrogenation step, resulting in the removal of six hydrogen atoms. This strategy represents an environmentally benign route to this important heterocyclic system.
Cyclocondensation via Electrophilically Activated Nitroalkanes
A novel synthetic route to imidazo[1,5-a]pyridines utilizes the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. This reaction is typically carried out in a polyphosphoric acid (PPA) medium, which serves to activate the nitroalkane, making it susceptible to nucleophilic attack by the amine. The proposed mechanism involves the initial formation of a phosphorylated nitronate species from the nitroalkane in PPA. The 2-(aminomethyl)pyridine then attacks this electrophilic intermediate, leading to a cascade of reactions including cyclization and elimination to ultimately form the aromatic imidazo[1,5-a]pyridine ring. While the reaction requires relatively harsh conditions, it provides a valuable method for accessing this heterocyclic core from readily available starting materials.
Ritter-Type Reaction Pathways
The Ritter-type reaction has also been adapted for the synthesis of imidazo[1,5-a]pyridine analogs. This methodology involves the reaction of a pyridinylmethanol derivative with an aryl or alkyl nitrile in the presence of a catalyst. Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been identified as an effective catalyst for this transformation, efficiently generating a benzylic cation from the alcohol precursor. The subsequent nucleophilic attack of the nitrile followed by intramolecular cyclization onto the pyridine ring and rearomatization affords the desired imidazo[1,5-a]pyridine product. This approach offers a broad substrate scope and delivers the products in moderate to excellent yields.
| Entry | Pyridinylmethanol Derivative | Nitrile | Catalyst System | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ / p-TsOH | 85 |
| 2 | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Benzonitrile | Bi(OTf)₃ / p-TsOH | 92 |
| 3 | (Pyridin-2-yl)methanol | 4-Chlorobenzonitrile | Bi(OTf)₃ / p-TsOH | 78 |
| 4 | Phenyl(pyridin-2-yl)methanol | Propionitrile | Bi(OTf)₃ / p-TsOH | 88 |
Employment of Triphosgene (B27547) and Thiophosgene (B130339) in Cyclization
A facile and efficient synthesis of 3-substituted imidazo[1,5-a]pyridine derivatives can be achieved through the cyclization of 2-(aminomethyl)pyridine precursors using triphosgene or thiophosgene. In this approach, the key intermediate, a 2-(aminomethyl)pyridine derivative, is reacted with either triphosgene (bis(trichloromethyl)carbonate) or thiophosgene (thiocarbonyl chloride). This reaction leads to the direct formation of the imidazo[1,5-a]pyridine ring system with a hydroxyl or thiol substituent at the 3-position, respectively. This method provides a straightforward and high-yielding route to these valuable derivatives. For instance, the reaction of 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine with triphosgene in the presence of sodium hydrogen carbonate affords 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol in good yield.
Iodine-Mediated One-Pot Reactions
Iodine has emerged as a versatile and efficient mediator or catalyst in the one-pot synthesis of Imidazo[1,5-a]pyridine derivatives. These methods are valued for their operational simplicity, high atom economy, and the ability to construct complex molecules from simple starting materials in a single procedural step.
One notable iodine-mediated, transition-metal-free approach involves the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org In the presence of molecular iodine (I₂) and sodium acetate (NaOAc), these readily available substrates undergo an sp³ C–H amination to efficiently produce a variety of Imidazo[1,5-a]pyridine derivatives. rsc.org This method is operationally simple and has been successfully carried out on a gram scale. rsc.org
Another efficient one-pot strategy utilizes iodine to synthesize 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, simultaneously forming new C-N and C-S bonds. acs.org The process is characterized by mild reaction conditions and short reaction times. acs.org A proposed mechanism for a similar reaction involves the initial reaction of 2-aminomethylpyridine and benzaldehyde (B42025) with an iodine/TBHP (tert-butyl hydroperoxide) system. This is followed by a reaction with diphenyl disulfide, generated in situ from sodium benzenesulfinate, to yield the final product.
The scope of the iodine-mediated reaction between pyridin-2-ylmethanamine, various benzaldehydes, and sodium benzenesulfinates demonstrates its versatility, affording products in moderate to good yields.
Table 1: Scope of Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridine Derivatives
| Entry | Benzaldehyde Derivative | Sodium Benzenesulfinate Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Sodium benzenesulfinate | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 2 | 4-Methylbenzaldehyde | Sodium benzenesulfinate | 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 3 | 3-Nitrobenzaldehyde | Sodium benzenesulfinate | 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61 |
| 4 | 3-Bromobenzaldehyde | Sodium benzenesulfinate | 3-(3-bromophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 58 |
| 5 | 3-Nitrobenzaldehyde | Sodium p-tolylsulfinate | 3-(3-nitrophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridine | 67 |
Advanced Strategies for Functionalization and Derivatization
Recent advancements have focused on developing sophisticated strategies for the precise functionalization and derivatization of the Imidazo[1,5-a]pyridine core, enabling the creation of molecules with tailored properties.
Regioselective Substitution and Functional Group Introduction
Direct C–H functionalization has become a powerful tool for introducing molecular complexity to the Imidazo[1,5-a]pyridine scaffold. A metal-free approach has been developed for the regioselective C(sp²)–H functionalization at the C1 position. nih.gov This method uses formaldehyde or other aldehydes as both a solvent and a carbon source to insert a methylene (B1212753) group, bridging two Imidazo[1,5-a]pyridine molecules to form bis-imidazo[1,5-a]pyridines. acs.orgnih.gov The reaction proceeds without the need for a metal catalyst, offering a cost-effective and environmentally friendly alternative to traditional cross-coupling methods. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction has been applied to a wide range of substrates, providing moderate to good yields and demonstrating its utility in creating complex structures and potential ligands for catalysis. nih.gov
Table 2: Metal-Free Methylene Insertion for Bis-Imidazo[1,5-a]pyridines
| Entry | Imidazo[1,5-a]pyridine Derivative | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 2 | 3-(3,5-Dibromophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 |
| 3 | 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 70 |
Synthesis of Chiral Imidazo[1,5-a]pyridine Scaffolds
The development of chiral Imidazo[1,5-a]pyridine scaffolds is crucial for applications in asymmetric catalysis. A modular synthetic methodology has been established for a new class of chiral N-heterocyclic carbene (NHC)-oxazoline ligands built upon an Imidazo[1,5-a]pyridine-3-ylidene backbone. acs.org
The synthesis begins with commercially available 6-cyano-2-pyridinecarboxaldehyde, which is reacted with a substituted aniline to form an imine. acs.org Ring closure is achieved using chloromethyl ethyl ether to yield a cyano-substituted imidazolium (B1220033) chloride. acs.org The key step involves a microwave-assisted reaction of the cyano-imidazolium salt with various chiral 2-amino alcohols in the presence of zinc acetate, which smoothly forms the desired chiral Imidazo[1,5-a]pyridine–oxazolines in moderate to good yields. acs.org This modular approach allows for the synthesis of a diverse library of chiral ligands. These ligands, when complexed with rhodium, have proven to be highly active catalysts for the enantioselective hydrosilylation of a variety of ketones, achieving high yields and enantioselectivities between 80% and 95% ee. acs.org
Preparation of N-Heterocyclic Carbene (NHC) Precursors
The Imidazo[1,5-a]pyridine skeleton provides a versatile platform for creating stable N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis. organic-chemistry.orgscispace.com An efficient, single-step, three-component coupling reaction has been developed for the synthesis of Imidazo[1,5-a]pyridinium salts, which are the direct precursors to these NHCs. organic-chemistry.orgnih.govorganic-chemistry.org
This method involves the reaction of substituted picolinaldehydes, various amines, and formaldehyde. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds under mild conditions and produces the target Imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.orgnih.gov A significant advantage of this strategy is its tolerance for a wide range of functional groups and the ability to incorporate chiral substituents, for instance, by using amines derived from amino acids, which retain their chirality. organic-chemistry.org This approach simplifies access to unsymmetrical NHCs and allows for the synthesis of multidentate NHC precursors through the use of polyamines, opening avenues for the development of novel catalytic systems. organic-chemistry.org
Quaternization Reactions and Modifications
Quaternization is the key reaction in forming the Imidazo[1,5-a]pyridinium salts that serve as precursors to NHCs and other functional materials. The aforementioned three-component reaction of picolinaldehydes, amines, and formaldehyde is a prime example of a quaternization process, where the nitrogen atom of the newly formed imidazole (B134444) ring becomes permanently positively charged. organic-chemistry.orgorganic-chemistry.org
This reaction effectively results in the N-alkylation of the imidazole ring. The diversity of the final quaternized products can be easily modified by varying the starting components. organic-chemistry.org For example, using different substituted picolinaldehydes allows for steric and electronic tuning of the resulting scaffold. organic-chemistry.org Similarly, a wide array of primary amines, including those that are sterically hindered or contain additional functional groups, can be successfully incorporated, leading to a broad scope of accessible quaternized Imidazo[1,5-a]pyridine structures. organic-chemistry.org Higher-order condensations using polyamines can also be achieved, leading to multidentate, quaternized structures suitable for advanced applications in materials science and catalysis. organic-chemistry.orgorganic-chemistry.org
Mechanistic Investigations of Imidazo 1,5 a Pyridin 5 Amine Formation and Reactivity
Elucidation of Reaction Pathways and Intermediates
The formation of the imidazo[1,5-a]pyridine (B1214698) ring system can proceed through several distinct mechanistic pathways, largely dependent on the starting materials and reaction conditions.
One prominent pathway is the Ritter-type reaction, which utilizes pyridinylmethanol and nitrile derivatives. acs.orgnih.gov In this approach, two potential mechanisms have been proposed. In the primary pathway (Pathway A), a combination of a catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and an acid such as p-toluenesulfonic acid (p-TsOH) facilitates the formation of a benzylic carbocation from the starting alcohol. acs.org This carbocation is then attacked by the nitrile nucleophile, generating a key nitrilium ion intermediate . This intermediate subsequently undergoes an intramolecular cyclization with the nitrogen of the pyridine (B92270) ring, followed by rearomatization, to yield the final imidazo[1,5-a]pyridine product. acs.org An alternative pathway (Pathway B) suggests the initial protonation of the nitrile moiety under acidic conditions to form the nitrilium ion, which is then hydrated to an amide intermediate . Concurrently, the alcohol is activated by the acid to form a carbocation, which then reacts with the amide to proceed to the final product. acs.org
Another well-established method involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. beilstein-journals.org A novel approach within this category uses electrophilically activated nitroalkanes. In the presence of polyphosphoric acid (PPA), nitroalkanes are converted into highly electrophilic phosphorylated nitronates . beilstein-journals.org These intermediates react with the primary amine of 2-(aminomethyl)pyridine. The subsequent steps involve intramolecular cyclization to form a 2,3-dihydroimidazo[1,5-a]pyridine intermediate , which then undergoes elimination of an O-phosphorylated hydroxylamine (B1172632) to afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
Metal-free transannulation reactions provide another route. For instance, pyridotriazoles can react with nitriles in the presence of a Lewis acid like BF₃·Et₂O to yield imidazo[1,5-a]pyridines. organic-chemistry.org This process involves the denitrogenative formation of a reactive intermediate that is trapped by the nitrile, leading to the construction of the imidazole (B134444) ring.
Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses
Transition metals, particularly copper, play a significant role in catalyzing the synthesis of imidazo[1,5-a]pyridines, often enabling reactions under milder conditions with greater efficiency. organic-chemistry.orgnih.gov These reactions typically involve oxidative C-H amination and C-N bond formation.
A representative copper-catalyzed synthesis involves the reaction between a pyridine ketone and a benzylamine (B48309), using oxygen from the air as a clean oxidant. organic-chemistry.org The proposed catalytic cycle can be described as follows:
Condensation : The reaction initiates with the condensation of the pyridine ketone and benzylamine to form an enamine intermediate.
Oxidative Dehydrogenation : The copper(II) catalyst facilitates the oxidative dehydrogenation of the enamine. This step is crucial for activating the substrate for subsequent cyclization.
Intramolecular Amination (C-H Amination) : The intermediate undergoes an intramolecular C(sp³)–H amination, where the nitrogen atom attacks a C-H bond, leading to the formation of the five-membered imidazole ring. nih.gov
Second Oxidative Dehydrogenation : A final oxidative dehydrogenation step, also mediated by the copper catalyst, leads to the aromatization of the newly formed ring, yielding the stable imidazo[1,5-a]pyridine product.
Catalyst Regeneration : During the oxidative steps, Cu(II) is reduced. It is then re-oxidized by molecular oxygen (the terminal oxidant), regenerating the active Cu(II) species and completing the catalytic cycle. organic-chemistry.orgnih.gov
This tandem process, involving condensation, amination, and oxidative dehydrogenation, provides an atom-economical route to highly substituted imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov Other transition metals, such as iron, have also been employed in similar C-H amination reactions to construct the fused-ring system, using green solvents and producing water as the only byproduct. organic-chemistry.org
Role of Reagents and Reaction Conditions in Chemoselectivity and Yield Optimization
The choice of reagents and the fine-tuning of reaction conditions are paramount for controlling the chemoselectivity and maximizing the yield of imidazo[1,5-a]pyridine syntheses.
Acids and Catalysts: In the Ritter-type reaction, both the type and amount of acid are critical. Optimization studies have shown that increasing the equivalents of p-TsOH can significantly enhance the product yield, with 7.5 equivalents providing an excellent 97% yield in one case. acs.org The presence of a Lewis acid catalyst like Bi(OTf)₃ is also crucial; control experiments conducted without it resulted in substantially lower yields, demonstrating its key role in activating the alcohol substrate. acs.org
Reaction Medium and Temperature: The reaction medium has a profound effect on the reaction outcome. In the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, polyphosphoric acid (PPA) is used as the medium. beilstein-journals.org The concentration and temperature must be carefully controlled, as the reaction often requires harsh conditions (e.g., heating up to 160 °C) to proceed to completion, especially with sterically hindered substrates. beilstein-journals.org For some transition metal-catalyzed reactions, solvents like DMF or DMSO have been found to be superior to others such as EtOAc or THF, leading to significantly higher yields.
Catalyst System in Metal-Mediated Reactions: The selection of the transition metal salt and any associated ligands or bases can dramatically influence the efficiency of the synthesis. In a copper-catalyzed oxidative C-H amination, a screening of various copper salts (CuI, CuBr, CuCl, Cu₂O, Cu(OAc)₂) revealed that CuI provided the highest yield (90%). Interestingly, this particular reaction proceeded efficiently without the need for a specific ligand or base, simplifying the reaction setup.
Below are data tables from optimization studies illustrating these effects.
Table 1: Optimization of Ritter-Type Reaction Conditions acs.orgReaction of (pyridin-2-yl)methanol derivative with an aryl nitrile.
| Entry | Acid (equiv.) | Catalyst (mol %) | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (5.0) | Bi(OTf)₃ (5) | 80 | 78 |
| 2 | p-TsOH (5.0) | Bi(OTf)₃ (5) | 100 | 85 |
| 3 | p-TsOH (5.0) | Bi(OTf)₃ (5) | 150 | 88 |
| 4 | p-TsOH (7.0) | Bi(OTf)₃ (5) | 80 | 49 |
| 5 | p-TsOH (7.5) | Bi(OTf)₃ (5) | 80 | 97 |
| 6 | p-TsOH (5.0) | None | 80 | Lower Yield |
Table 2: Optimization of Cyclization with Nitroethane beilstein-journals.orgReaction of 2-(aminomethyl)pyridine with nitroethane.
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g/mmol ) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol ) | 130 | 3 | 13 |
| 3 | PPA 87% (1 g/mmol ) | 160 | 3 | 75 |
| 4 | PPA 87% (1.5 g/mmol ) | 160 | 3 | 81 |
Table 3: Screening of Copper Catalysts and Solvents Based on data for analogous imidazo[1,2-a]pyridine (B132010) syntheses.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | DMF | 100 | 90 |
| 2 | CuBr | DMF | 100 | 85 |
| 3 | CuCl | DMF | 100 | 82 |
| 4 | Cu₂O | DMF | 100 | 40 |
| 5 | Cu(OAc)₂ | DMF | 100 | 77 |
| 6 | CuI | DMSO | 100 | 87 |
| 7 | CuI | EtOAc | 100 | Poor |
| 8 | CuI | THF | 100 | Poor |
Advanced Spectroscopic Characterization and Structural Elucidation of Imidazo 1,5 a Pyridin 5 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For Imidazo[1,5-a]pyridin-5-amine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
While specific experimental NMR data for this compound is not widely available in the literature, the expected chemical shifts and coupling constants can be predicted based on the well-documented spectra of the parent Imidazo[1,5-a]pyridine (B1214698) and the known electronic effects of an amino substituent on a pyridine (B92270) ring. nih.govspectrabase.comchemicalbook.com The introduction of an electron-donating amino group at the C5 position is anticipated to cause a significant upfield shift (to lower ppm values) for the protons and carbons in the pyridine ring, particularly for the ortho and para positions (C6, C8, and the proton at C6).
Predicted ¹H NMR Spectral Data:
The protons on the imidazole (B134444) ring (H1 and H3) are expected to appear at distinct chemical shifts. The protons on the pyridine moiety (H6, H7, and H8) would also exhibit characteristic shifts and coupling patterns. The presence of the amino group at C5 would likely lead to a broadening of the adjacent proton signals and would itself appear as a broad singlet, the chemical shift of which would be solvent-dependent.
Predicted ¹³C NMR Spectral Data:
The carbon spectrum will show distinct signals for each of the seven carbon atoms in the fused ring system. The carbon atom bearing the amino group (C5) is expected to be significantly shielded, resulting in an upfield shift compared to the parent compound. The other carbons of the pyridine ring will also be affected by the electron-donating nature of the amino group.
NMR spectroscopy can also be instrumental in mechanistic studies involving this compound. For instance, in reactions where this compound acts as a nucleophile, monitoring the changes in the chemical shifts of the aromatic protons and carbons can provide insights into the reaction progress and the nature of the intermediates formed.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 7.5 - 7.8 | s | - |
| H3 | 7.0 - 7.3 | s | - |
| H6 | 6.5 - 6.8 | d | ~7.0 |
| H7 | 7.2 - 7.5 | t | ~7.0 |
| H8 | 7.8 - 8.1 | d | ~7.0 |
| -NH₂ | 4.0 - 6.0 | br s | - |
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 120 - 125 |
| C3 | 110 - 115 |
| C5 | 145 - 150 |
| C6 | 105 - 110 |
| C7 | 125 - 130 |
| C8 | 115 - 120 |
| C8a | 135 - 140 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₇N₃), the nominal molecular weight is 133 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula. The electrospray ionization (ESI) technique is commonly used for such heterocyclic compounds, which would typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 134.
Proposed Fragmentation Pattern:
A likely initial fragmentation step would be the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring, leading to a fragment ion. Subsequent fragmentation could involve the cleavage of the pyridine ring. The amino group could also be involved in fragmentation, potentially leading to the loss of an amino radical (•NH₂) or ammonia (NH₃) after rearrangement.
| Ion | m/z (Proposed) | Identity |
| [M+H]⁺ | 134 | Protonated Molecular Ion |
| [M+H - HCN]⁺ | 107 | Loss of Hydrogen Cyanide |
| [M+H - NH₃]⁺ | 117 | Loss of Ammonia |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of a related derivative, 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium, has been reported. nih.gov Based on this and other similar heterocyclic structures, the Imidazo[1,5-a]pyridine core of the 5-amino derivative is expected to be essentially planar.
A crystallographic study of this compound would be invaluable for understanding its solid-state packing and the nature of its intermolecular interactions. Hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic system would likely play a significant role in the crystal packing. These interactions can have a profound influence on the material's physical properties, such as its melting point and solubility.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules. These methods provide information about the electronic transitions that occur upon absorption of light and the subsequent emission of light through fluorescence. The Imidazo[1,5-a]pyridine scaffold is known to be a versatile and stable fluorophore. nih.govnih.govdntb.gov.ua
UV-Visible Absorption Spectroscopy:
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and possibly the near-visible region. These absorptions correspond to π-π* and n-π* electronic transitions within the aromatic system. The presence of the electron-donating amino group at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent Imidazo[1,5-a]pyridine, due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.
Fluorescence Spectroscopy:
Many Imidazo[1,5-a]pyridine derivatives are known to be fluorescent. nih.govnih.gov It is anticipated that this compound will also exhibit fluorescence. The emission wavelength is expected to be longer than the absorption wavelength, a phenomenon known as the Stokes shift. The amino group may enhance the fluorescence quantum yield and can also lead to solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon electronic excitation. In acidic conditions, protonation of the nitrogen atoms in the ring or the amino group can significantly alter the electronic structure and, consequently, the photophysical properties. rsc.orgacs.org
| Spectroscopic Property | Expected Observation for this compound |
| Absorption Maximum (λabs) | Bathochromic shift compared to parent compound, likely in the near-UV or visible region. |
| Emission Maximum (λem) | Stokes-shifted emission, likely in the visible region. |
| Quantum Yield (ΦF) | Potentially moderate to high, influenced by the amino substituent. |
| Solvatochromism | Expected to exhibit positive solvatochromism (red shift in more polar solvents). |
Computational and Theoretical Chemistry Studies on Imidazo 1,5 a Pyridin 5 Amine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension (TD-DFT) have emerged as powerful tools for investigating the ground and excited state properties of molecules containing the Imidazo[1,5-a]pyridine (B1214698) core. rsc.org These computational methods allow for a detailed analysis of the electronic characteristics that govern the behavior of these compounds in various applications.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions and reactivity of a molecule. In derivatives of Imidazo[1,5-a]pyridine, the distribution and energy levels of these orbitals are heavily influenced by the nature and position of substituents.
Computational studies on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols have shown that the HOMO is typically localized on the imidazo[1,5-a]pyridine phenol (B47542) system, while the LUMO's localization can vary depending on the substituent. nih.gov For most derivatives in this class, the main electronic transitions are defined as intra-ligand transitions (¹ILT). nih.govnih.gov A key finding from these studies is the linear correlation between the HOMO-LUMO energy gap and the electronic properties of the substituent on the phenolic ring, as quantified by its Hammett constant (σp). nih.govnih.gov This relationship demonstrates that the emission properties can be systematically tuned by modifying substituents. nih.gov
For instance, in a series of these boron compounds, the calculated HOMO and LUMO energy levels were shown to vary systematically with the Hammett constant of the substituent, allowing for precise control over the electronic properties and, consequently, the emission color. nih.gov
Table 1: Calculated HOMO, LUMO, and Energy Gap for Substituted Imidazo[1,5-a]pyridine Derivatives Note: Data is illustrative of trends discussed in referenced studies and may not represent the specific compound Imidazo[1,5-a]pyridin-5-amine.
| Substituent (R) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| -N(CH₃)₂ | -0.83 | -5.25 | -1.80 | 3.45 |
| -OCH₃ | -0.27 | -5.60 | -1.95 | 3.65 |
| -H | 0.00 | -5.85 | -2.10 | 3.75 |
| -F | 0.06 | -5.95 | -2.20 | 3.75 |
| -Cl | 0.23 | -6.00 | -2.35 | 3.65 |
| -CN | 0.66 | -6.30 | -2.80 | 3.50 |
| -NO₂ | 0.78 | -6.50 | -3.10 | 3.40 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. While specific MEP studies on this compound are not available, analysis of related imidazopyridine structures shows that the nitrogen atoms of the heterocyclic core are typically the most electron-rich sites, representing centers of negative potential. This indicates their role as primary sites for protonation and coordination with metal ions.
Many functional dyes based on the Imidazo[1,5-a]pyridine scaffold are designed as donor-π-acceptor (D–π–A) systems, which exhibit significant Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.org TD-DFT calculations are crucial for characterizing these ICT processes.
Studies on D–π–A fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor unit have confirmed excellent ICT characteristics. rsc.org This charge transfer from the donor (imidazo[1,5-a]pyridine moiety) to the acceptor leads to a large Stokes shift and positive solvatochromism. rsc.org However, the extent of charge transfer can be minimal in simpler derivatives; for example, certain monomeric imidazo[1,5-a]pyridine compounds show negligible charge-transfer character in their ground state. nih.gov The nature of the excited state is key to the photophysical properties, and TD-DFT analysis helps elucidate whether the transition is a localized excitation or involves significant charge redistribution across the molecule. nih.gov
In the context of organic light-emitting diodes (OLEDs), maximizing the harvesting of excitons is critical for high efficiency. "Hot exciton" harvesting is a mechanism that utilizes high-lying triplet states. DFT analysis has been applied to engineer the excited state landscape of Imidazo[1,5-a]pyridine derivatives to facilitate this process.
Mechanistic Probing via Computational Simulations
Beyond static properties, computational simulations are vital for probing dynamic processes and reaction mechanisms, such as protonation events that underlie the acidochromic behavior of many Imidazo[1,5-a]pyridine derivatives.
Several fluorophores based on the Imidazo[1,5-a]pyridine core exhibit acidochromism, meaning their fluorescence color changes in response to pH. rsc.org This property makes them useful as fluorescent pH sensors. DFT calculations have been employed to rationalize the mechanism behind this behavior.
Computational studies on certain Imidazo[1,5-a]pyridine-based dyes show that they display a remarkable "on-off-on" fluorescence switching upon the alternate addition of acid and base. rsc.org DFT analyses, often complemented by ¹H-NMR studies, have been used to investigate the sensing mechanism. These calculations can identify the most likely protonation sites (typically the nitrogen atoms in the heterocyclic core) and determine how protonation alters the electronic structure, HOMO-LUMO gap, and ultimately the fluorescence emission of the molecule. This computational insight explains the shift between different emissive states (e.g., a greenish-yellow state at pH > 4 and an orange emissive state at pH < 4) observed experimentally. rsc.org
Conformational Analysis and Rotational Barriers
Conformational analysis is crucial for understanding the three-dimensional structure of molecules and the energy associated with different spatial arrangements. For bicyclic systems like Imidazo[1,5-a]pyridine, the core structure is largely planar, but substituents can introduce conformational flexibility and rotational barriers.
The planarity of the fused ring system is a key feature. In a crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt, the fused pyridinium (B92312) and imidazolium (B1220033) rings are observed to be virtually coplanar, with dihedral angles around 0.8-0.9°. nih.gov However, pendant rings, such as a pyridyl group, are typically twisted with respect to the core plane, with observed twist angles of approximately 36°. nih.gov This twisting is a result of minimizing steric repulsion while optimizing electronic conjugation.
Table 1: Torsional and Dihedral Angles in an Imidazo[1,5-a]pyridinium Derivative
| Feature | Value |
|---|---|
| Dihedral angle between fused pyridinium and imidazolium rings | 0.78 - 0.89° |
| Twist angle of pendant pyridyl ring relative to the fused core | 36.14 - 36.83° |
Data derived from the crystal structure of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation. nih.gov
Analysis of Intermolecular and Supramolecular Interactions
The way molecules interact with each other governs their properties in the solid state, such as crystal packing and melting point, as well as their behavior in solution. This compound possesses several features that allow for a rich variety of intermolecular interactions.
Beyond classical N-H···N or O-H···O hydrogen bonds, weaker interactions like non-classical hydrogen bonds (e.g., C-H···X) and halogen bonds play a significant role in molecular assembly. The amine group, in particular, is a versatile participant in these interactions.
In the crystal structure of an organic-inorganic hybrid salt containing an imidazo[1,5-a]pyridinium cation, classical hydrogen bonds were absent. nih.gov Instead, the structure was stabilized by several short C—H⋯Cl contacts between the cations and the tetrachloridomanganate(II) anions, with distances shorter than the sum of the van der Waals radii. nih.gov The closest of these contacts was measured at 2.64 Å. nih.gov
The amine group is also a known reliable halogen bond acceptor. mdpi.com Computational studies have shown that the halogen bond energy between a primary amine and a perfluorinated iodobenzene (B50100) can be significantly higher (by approximately 15 kJ mol⁻¹) than the energy of a conventional (H)NH···NH₂ hydrogen bond between two amine molecules. mdpi.com This preference can lead to the formation of I···N halogen bonds to the exclusion of N–H···N hydrogen bonds in cocrystals. mdpi.com Although not specifically documented for this compound, the presence of the amine group suggests a strong potential for it to act as a halogen bond acceptor if suitable halogen bond donors are present.
Aromatic systems like the Imidazo[1,5-a]pyridine core are prone to engage in π-π stacking interactions, which are crucial for the stability of crystal lattices and biological complexes. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings.
In the crystal packing of the [L]₂[MnCl₄] salt, where L⁺ is the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, the organic cations and inorganic anions form separate stacks that propagate along the a-axis. nih.gov The organic cations exhibit weak π–π stacking interactions within their stacks. nih.gov The electron-rich nature of the imidazole (B134444) moiety, in general, enhances its ability to participate in π–π interactions. nih.gov The specific arrangement and strength of these stacking interactions are highly dependent on the substituents present on the heterocyclic core. Hirshfeld Surface Analysis is a computational tool often used to visualize and quantify these and other intermolecular contacts in crystal structures. researchgate.net
Imidazo[1,5-a]pyridine derivatives are of significant interest as ligands in coordination chemistry and materials science. researchgate.netbeilstein-journals.orgnih.gov Computational methods, primarily DFT, are essential for understanding their electronic properties, which dictate their function as ligands.
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and electronic transition energies. nih.govresearchgate.net
Studies on related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) derivatives provide a template for the types of analyses performed. nih.govnih.gov These analyses often include:
Frontier Molecular Orbitals (FMO): Visualization of HOMO and LUMO distributions shows where the molecule is most likely to participate in electronic interactions. researchgate.netnih.gov For many imidazopyridine derivatives, the HOMO is primarily located on the imidazopyridine core, while the LUMO distribution can vary depending on the substituents. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For imidazopyridine systems, negative potential is often concentrated around the nitrogen atoms, indicating sites for electrophilic attack or coordination to metal ions. researchgate.net
Global Reactivity Descriptors: Parameters such as absolute hardness (η), softness (σ), and the global electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the reactivity of the molecule. nih.gov High reactivity is generally associated with a low hardness value and a high softness value. nih.gov
Table 2: Common Parameters from Computational Studies of Imidazopyridine Ligands
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| ΔEgap | HOMO-LUMO energy gap | Indicator of chemical reactivity and excitability |
| MEP | Molecular Electrostatic Potential | Maps charge distribution, identifying reactive sites |
| η (Hardness) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
This table summarizes common quantum chemical parameters used to evaluate the electronic properties of ligands. nih.govresearchgate.netnih.gov
These computational approaches are vital for tuning the electronic and photophysical properties of Imidazo[1,5-a]pyridine-based molecules for specific applications, such as in fluorescent sensors or as ligands for transition metal catalysts. researchgate.netbeilstein-journals.org
Reactivity Profiles and Transformational Chemistry of Imidazo 1,5 a Pyridin 5 Amine
Chemical Transformations at the Imidazo[1,5-a]pyridine (B1214698) Core
The chemical reactivity of the imidazo[1,5-a]pyridine nucleus is characterized by its susceptibility to both electrophilic and nucleophilic attacks, allowing for a wide range of chemical transformations. The positions C1 and C3 in the imidazole (B134444) moiety are particularly reactive.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The imidazo[1,5-a]pyridine ring system can undergo both electrophilic and nucleophilic substitution, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents present on the ring.
Electrophilic Aromatic Substitution: The imidazole part of the scaffold is electron-rich, making it the primary site for electrophilic attack. Theoretical and experimental studies on the parent imidazo[1,5-a]pyridine indicate that the C1 and C3 positions are the most nucleophilic and thus most susceptible to electrophiles. The presence of the electron-donating 5-amino group would further activate the pyridine (B92270) ring, although the primary sites of electrophilic attack are generally expected to remain on the imidazole ring.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazo[1,5-a]pyridine core is less common than electrophilic substitution and typically requires the presence of a good leaving group and/or activating electron-withdrawing groups. In some cases, nucleophilic attack can occur on the pyridine ring, particularly at positions activated by the ring nitrogen. For instance, studies on related nitro-substituted imidazo[1,2-a]pyridines have shown that nucleophilic aromatic substitution can proceed, for example, with thioglycolate anions. acs.org While direct examples for Imidazo[1,5-a]pyridin-5-amine are not prevalent, nucleophilic addition has been observed at the C1 and C3 positions of the parent imidazo[1,5-a]pyridine when reacted with ninhydrin. researchgate.net
A metal-free C-H functionalization approach has been developed for methylene (B1212753) insertion between two imidazo[1,5-a]pyridine molecules using aldehydes as the carbon source. nih.gov This reaction proceeds via C(sp²)–H functionalization, demonstrating the reactivity of the core under specific conditions. nih.gov
Table 1: Summary of Substitution Reactions on the Imidazo[1,5-a]pyridine Core
| Reaction Type | Primary Reactive Sites | Reactants/Conditions | Observed Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | C1 and C3 | Ninhydrin | Formation of 1- and 3-monomeric adducts and a 1,3-bis-adduct. | researchgate.net |
| C-H Functionalization / Methylene Insertion | Not specified | Aldehydes (e.g., Formaldehyde), metal-free | Formation of methylene-bridged bis-imidazo[1,5-a]pyridines. | nih.gov |
Functional Group Interconversions and Modifications
While specific research on functional group interconversions for the 5-amino group on this compound is limited, standard synthetic methodologies for aromatic amines can be postulated. These include diazotization followed by Sandmeyer or related reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X). The amino group could also undergo acylation, alkylation, or be used as a directing group for further substitutions on the pyridine ring.
In the broader context of the imidazo[1,5-a]pyridine class, functionalization is often achieved through multi-component reactions or by building the substituted ring system from precursors. beilstein-journals.orgsemanticscholar.orgorganic-chemistry.org For example, copper-catalyzed tandem reactions have been used to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Formation and Reactivity of N-Heterocyclic Carbene (NHC) Complexes
Imidazo[1,5-a]pyridine derivatives are important precursors for a class of N-heterocyclic carbenes (NHCs) known as imidazo[1,5-a]pyridin-3-ylidenes (IPCs). oup.comscispace.comnih.govbham.ac.uk These L-shaped ligands have garnered significant interest due to their unique steric and electronic properties, which differ from classical NHCs. nih.govbham.ac.uk They are typically generated from the corresponding imidazo[1,5-a]pyridinium salts. organic-chemistry.org
Coordination Chemistry with Transition Metals
Imidazo[1,5-a]pyridine-derived NHCs form stable complexes with a wide array of transition metals. Their unique L-shaped geometry, where substituents at the C5 position can be positioned near the metal center, allows for the creation of a specific catalytic pocket and potential secondary interactions. nih.govmdpi.com
These NHC ligands have been successfully coordinated with several transition metals, including:
Palladium(II): Well-defined and stable [(NHC)Pd(cinnamyl)Cl] complexes have been synthesized and serve as versatile precatalysts for cross-coupling reactions. rsc.org
Gold(I) and Silver(I): A series of gold(I) and silver(I) complexes have been prepared from imidazo[1,5-a]pyridin-3-ylidenes. incemc.roresearchgate.net These complexes are stable and have been characterized by various spectroscopic methods and single-crystal X-ray diffraction. incemc.roresearchgate.net The development of L-shaped heterobidentate ImPy ligands has been shown to enable Au(I)/Au(III) catalytic cycles. nih.gov
Rhodium(I): Chiral bidentate NHC-oxazoline ligands based on the imidazo[1,5-a]pyridine backbone form stable complexes with rhodium(I). acs.org Rhodium complexes have also been used to evaluate the electronic properties of these NHCs, revealing their strong π-accepting character. rsc.org
Nickel(II): Pyridine-chelated imidazo[1,5-a]pyridine NHC nickel(II) complexes have been synthesized and studied. mdpi.com
Table 2: Examples of Transition Metal Complexes with Imidazo[1,5-a]pyridine-Derived NHCs
| Metal | Complex Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | [(ImPy)Pd(cinnamyl)Cl] | Air- and moisture-stable precatalysts; fast activation. | rsc.org |
| Gold (Au) | [Au(ImPy)Cl] | Used in enantioselective catalysis; enables Au(I)/Au(III) redox cycles. | nih.govacs.org |
| Silver (Ag) | [Ag(ImPy)X] | Often used as NHC transfer agents; characterized by X-ray diffraction. | incemc.roresearchgate.net |
| Rhodium (Rh) | [Rh(ImPy-oxazoline)Cl] | Chiral complexes for asymmetric catalysis. | acs.org |
| Nickel (Ni) | [Ni(py-ImPy)X₂] | Pyridine-chelated bidentate ligands for carboxylation reactions. | mdpi.com |
Catalytic Applications of Imidazo[1,5-a]pyridin-derived NHC Complexes
The unique properties of imidazo[1,5-a]pyridine-derived NHC complexes have led to their successful application in a variety of catalytic transformations. The ability to tune the steric and electronic environment around the metal center by modifying the N2 and C5 substituents of the imidazo[1,5-a]pyridine core is a key advantage. acs.org
Key catalytic applications include:
Asymmetric Hydrosilylation: Chiral rhodium(I) complexes of imidazo[1,5-a]pyridine-oxazoline ligands are efficient catalysts for the highly enantioselective hydrosilylation of ketones, achieving good to excellent enantioselectivity (80–93% ee). acs.org
Cross-Coupling Reactions: Palladium-ImPy complexes have proven to be a versatile platform for cross-coupling reactions, including challenging C–NO₂ activation. rsc.org
Gold-Catalyzed Reactions: Gold(I) complexes supported by chiral imidazo[1,5-a]pyridine-based ligands have been used in the enantioselective intramolecular hydrocarboxylation of allenes. acs.org They have also been applied in alkyne hydration and arylative cyclization reactions. nih.gov
Polymerization: The strong π-accepting character of these ligands has been demonstrated in the Rh-catalyzed polymerization of phenylacetylene. rsc.org
Carboxylation: Nickel(II) complexes bearing pyridine-chelated ImPy ligands have shown activity in the synthesis of acrylates from ethylene and CO₂. mdpi.com
The modularity and robust nature of these NHC ligands continue to drive research into new catalytic applications. oup.comorganic-chemistry.org
Applications of Imidazo 1,5 a Pyridin 5 Amine Scaffolds in Materials Science and Advanced Chemical Systems
Luminescent Materials and Fluorophores
The inherent fluorescence of the imidazo[1,5-a]pyridine (B1214698) core has been extensively explored to create novel luminescent materials and fluorophores. These materials are designed to exhibit specific light-emitting properties, making them suitable for a range of optoelectronic applications.
The development of emissive imidazo[1,5-a]pyridine derivatives often involves strategic synthetic modifications to tune their photophysical properties. nih.gov A common approach is the creation of donor-π-acceptor (D–π–A) push-pull systems. rsc.orgrsc.org For instance, three such fluorophores (BPy-1, BPy-2, and BPy-FL) were synthesized by combining a 1,3-diphenylimidazo[1,5-a]pyridine donor with a substituted benzilimidazole acceptor, connected through either a flexible phenyl or a rigid diethylfluorene spacer. rsc.orgrsc.org These molecules exhibit strong intramolecular charge transfer (ICT), leading to significant Stokes shifts (around 7000 cm⁻¹) and emissions in the greenish-yellow spectrum. rsc.orgrsc.org
Another design strategy involves the synthesis of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols, which have been shown to be blue emissive dyes with large Stokes shifts and good fluorescence quantum yields. mdpi.com Furthermore, decorating the imidazo[1,5-a]pyridine core with aromatic π-systems like anthracene (B1667546) has been demonstrated as an effective method to create thermally stable fluorophores with greenish-yellow emission. tandfonline.com The synthesis of these derivatives is often achieved through straightforward and scalable one-pot condensation reactions. tandfonline.commdpi.com For example, a one-pot cyclization between an aromatic ketone and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid has been used to produce various imidazo[1,5-a]pyridine-based fluorophores. mdpi.com
The photophysical properties of these synthesized derivatives are summarized in the table below.
| Compound | Spacer/Modification | Emission Color | Emission Max (λem) | Quantum Yield (Φ) | Stokes Shift | Reference |
| BPy-1 | Phenyl | Greenish-Yellow | ~520 nm (in solution) | ~70% | ~7000 cm⁻¹ | rsc.orgrsc.org |
| BPy-2 | Phenyl | Greenish-Yellow | ~520 nm (in solution) | ~70% | ~7000 cm⁻¹ | rsc.orgrsc.org |
| BPy-FL | Diethylfluorene | Blue (in THF), Greenish-Yellow (solid) | 458 nm (THF), 510 nm (solid) | 93% (solid) | ~7000 cm⁻¹ | rsc.orgrsc.org |
| ImPy-Anthracene | Anthracene | Greenish-Yellow | 528 nm (in hexane) | - | ~11,000 cm⁻¹ | tandfonline.com |
| Boron Difluoride Derivative | 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Blue | - | Good | Large | mdpi.com |
The excellent photoluminescent properties and charge-transport characteristics of imidazo[1,5-a]pyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.org An imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully employed as a dopant in the fabrication of solution-processed multilayer OLEDs. tandfonline.com These devices exhibited good performance, with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.comtandfonline.com The emitted light was greenish-yellow with CIE coordinates of (0.34, 0.45) and the device had a low turn-on voltage of 7 V. tandfonline.comtandfonline.com
The bipolar nature of the imidazole (B134444) ring within the imidazo[1,5-a]pyridine scaffold contributes to their remarkable charge-transport characteristics, which is a crucial property for efficient OLEDs and is also indicative of their potential in organic thin-layer field-effect transistors (FETs). rsc.org While specific applications in FETs are less detailed in the provided context, the inherent properties suggest their suitability for such electronic devices. The development of these materials is part of a broader advancement in organic electronic devices, driven by their potential for simple, inexpensive synthesis and efficient charge transfer. tandfonline.com
The performance data for an OLED incorporating an Imidazo[1,5-a]pyridine-anthracene emitter is presented below.
| Parameter | Value | Reference |
| Luminous Efficiency | 4.4 cd A⁻¹ | tandfonline.comtandfonline.com |
| Power Efficiency | 2.2 lm W⁻¹ | tandfonline.comtandfonline.com |
| External Quantum Efficiency | 3.2% | tandfonline.comtandfonline.com |
| Turn-on Voltage | 7 V | tandfonline.comtandfonline.com |
| CIE Coordinates | (0.34, 0.45) | tandfonline.com |
Imidazo[1,5-a]pyridine-based fluorophores with strong solid-state emissions are effectively utilized as organic downconverter materials in the fabrication of hybrid white light-emitting diodes (LEDs). rsc.orgrsc.org These materials absorb higher-energy light (e.g., from a blue LED chip) and re-emit it at a lower energy (longer wavelength), contributing to the generation of white light.
Specifically, the D–π–A fluorophores BPy-1, BPy-2, and BPy-FL, which exhibit strong greenish-yellow emissions in the solid state, have been successfully incorporated into white LEDs. rsc.orgrsc.org The white LED fabricated using the BPy-FL fluorophore demonstrated excellent luminous efficiency and a high color rendering index (CRI) of approximately 90%. rsc.orgrsc.org The Commission Internationale de l'Éclairage (CIE) coordinates for this device were (0.37, 0.32), which is very close to the NTSC standard for pure white light. rsc.orgrsc.org Similarly, an imidazo[1,5-a]pyridine-anthracene based material was used in the fabrication of a warm white LED, which showed a high CRI and a correlated color temperature (CCT) of 4907 K, with CIE coordinates of (0.35, 0.32). tandfonline.comtandfonline.com
The performance metrics of white LEDs using imidazo[1,5-a]pyridine-based downconverters are highlighted in the table below.
| Fluorophore | CRI | CCT | CIE Coordinates | Reference |
| BPy-FL | ~90% | - | (0.37, 0.32) | rsc.orgrsc.org |
| ImPy-Anthracene | 89 | 4907 K | (0.35, 0.32) | tandfonline.comtandfonline.com |
Chemical Sensors and Responsive Materials
The sensitivity of the electronic structure of the imidazo[1,5-a]pyridine scaffold to its chemical environment has been harnessed to develop chemical sensors and responsive materials. These materials exhibit changes in their photophysical properties, such as fluorescence, in the presence of specific chemical stimuli.
Several imidazo[1,5-a]pyridine derivatives have been developed as fluorescent pH sensors due to their acidochromic properties. rsc.org Imidazo[1,5-a]pyridinium ions, which are highly emissive and water-soluble, can function as pH sensors with either a fluorescence turn-on or a ratiometric response to changes in pH. nih.govacs.org
The D–π–A fluorophores BPy-1, BPy-2, and BPy-FL display a remarkable "on-off-on" fluorescence behavior in response to the alternating addition of acid and base. rsc.orgrsc.org In an acidic environment (pH < 4), the nitrogen atom in the imidazo[1,5-a]pyridine ring becomes protonated, which alters the electronic structure of the molecule and causes a redshift in the emission spectrum, resulting in an orange emissive state. rsc.org As the pH increases (pH > 4), the molecule is deprotonated, and the fluorescence switches back to a greenish-yellow emissive state. rsc.orgrsc.org This reversible color and emission shift in response to pH variations demonstrates their utility as acidochromic systems and fluorescent pH sensors. rsc.org This property has been successfully utilized to detect volatile organic compounds with high acidity. rsc.orgrsc.org
The pH-responsive fluorescence of Imidazo[1,5-a]pyridine derivatives is summarized below.
| Derivative | pH Condition | Emission State | Observed Color | Reference |
| BPy-1, BPy-2, BPy-FL | < 4 | Redshifted | Orange | rsc.orgrsc.org |
| BPy-1, BPy-2, BPy-FL | > 4 | Original | Greenish-Yellow | rsc.orgrsc.org |
| Imidazo[1,5-a]pyridinium ions | Varies | Turn-on or Ratiometric | - | nih.govacs.org |
The imidazo[1,5-a]pyridine scaffold has also been functionalized to create fluorescent probes for the selective detection of specific analytes. These probes are designed to interact with a target molecule, leading to a measurable change in their fluorescence signal.
For example, an imidazo[1,5-α]pyridine-based fluorescent probe, IPY-SO₂, was developed for the detection of sulfite (B76179) (SO₃²⁻). nih.gov This probe operates through an intramolecular charge transfer (ICT) mechanism and exhibits a 75-fold turn-on fluorescence response in the presence of sulfite, with a low detection limit of 70 nM. nih.gov It also features a large Stokes shift of 174 nm, rapid response time (5 minutes), and high selectivity. nih.gov Another probe based on the same scaffold was designed for the ratiometric detection of glutathione (B108866) (GSH). researchgate.net Upon addition of GSH, this probe showed a remarkable 949-fold change in its fluorescence ratio. researchgate.net Furthermore, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the detection of Hg²⁺ ions, demonstrating the versatility of the broader imidazopyridine family in sensor applications. rsc.org
The characteristics of some Imidazo[1,5-a]pyridine-based fluorescent probes are detailed in the table below.
| Probe Name | Target Analyte | Detection Mechanism | Key Features | Reference |
| IPY-SO₂ | Sulfite (SO₃²⁻) | Intramolecular Charge Transfer (ICT) | 75-fold fluorescence enhancement, 70 nM detection limit, 174 nm Stokes shift | nih.gov |
| TCF-IPY | Glutathione (GSH) | Ratiometric | 949-fold ratiometric change | researchgate.net |
| Rh-Ip-Hy | Mercury (Hg²⁺) | Spirolactam ring-opening | High selectivity, wide pH range (5.0-11.0) | rsc.org |
Supramolecular Assemblies and Coordination Polymers
The unique chemical and structural properties of the imidazo[1,5-a]pyridine skeleton make it a compelling building block for the construction of supramolecular assemblies and coordination polymers. This N-based heterocyclic system, where imidazole and pyridine (B92270) rings are fused, offers multiple coordination sites through its aromatic framework. nih.govmdpi.com Its versatility is comparable to more commonly used linkers like bipyridine and terpyridine, allowing it to coordinate with various metal ions to generate a wide array of coordination motifs and geometries. nih.gov Strategic modifications to the core structure can further tune its electronic and steric properties, making it a valuable platform for designing complex, functional materials. mdpi.com
The imidazo[1,5-a]pyridine core can function as a multiple N-based linker, engaging in bidentate or tridentate chelation with metal ions. nih.gov For instance, substituting the core with a pendant pyridine group creates a classic N-N bidentate ligand motif, which is highly effective for complexation reactions. nih.gov This adaptability allows for the systematic engineering of coordination polymers with predictable topologies and properties.
Research has successfully demonstrated the incorporation of imidazo[1,5-a]pyridine derivatives into metal-organic frameworks. For example, zinc(II) coordination polymers have been synthesized, showcasing the potential of this scaffold in creating stable, multidimensional structures. nih.gov In one such case, a pyridinyl-substituted imidazo[1,5-a]pyridine derivative was used as an ancillary ligand in conjunction with fumarate (B1241708) anions to link Zn(II) centers. nih.gov This resulted in the formation of a one-dimensional (1D) coordination polymer where the Zn(II) ion adopts a tetrahedral coordination environment, binding to two carboxylate ions from the fumarate linkers and the two nitrogen sites of the chelating imidazo[1,5-a]pyridine ligand. nih.gov
The integration of imidazo[1,5-a]pyridine ligands into coordination polymers not only dictates the structural architecture but also imparts valuable functional properties, particularly in the realm of luminescence. mdpi.com The coordination of these ligands to metal centers like Zn(II) can enhance molecular rigidity and induce conformational changes that lead to improved photophysical behaviors. mdpi.com Studies on a series of luminescent Zn(II) complexes have revealed that metal coordination can result in significantly enhanced quantum yields (up to 37%) and noticeable blue shifts in emission. mdpi.com This tunability of optical properties is a key advantage for applications in optoelectronics and sensing. mdpi.com
Furthermore, systems incorporating multiple imidazo[1,5-a]pyridine units have demonstrated a remarkable modularity. In bis-ligand Zn(II) complexes, each imidazo[1,5-a]pyridine unit has been shown to retain its distinct emissive signature upon complexation. mdpi.com This indicates that the emissive centers operate with optical and electronic independence, allowing for the predictable design of multichromophoric materials where the properties of individual components are preserved. mdpi.com
The table below summarizes the characteristics of a representative coordination polymer incorporating an imidazo[1,5-a]pyridine derivative.
| Metal Ion | Ancillary Ligand | Linker | Polymer Dimensionality | Coordination Geometry | Key Structural Feature |
| Zn(II) | Pyridinyl imidazo[1,5-a]pyridine | Fumarate | 1D | Tetrahedral | Fumarate anion links Zn(II) centers in a 1D chain. nih.gov |
This targeted approach to ligand design, leveraging the imidazo[1,5-a]pyridine scaffold, paves the way for the development of advanced materials with precisely engineered structures and tailored optical and electronic properties. mdpi.com
Mechanistic Insights into Molecular Recognition and Structure Activity Relationships Non Clinical Focus
Investigation of Ligand-Target Interactions at the Molecular Level
Understanding the precise interactions between a ligand and its target protein is fundamental to rational drug design. For the Imidazo[1,5-a]pyridine (B1214698) class, investigations have pointed towards complex binding behaviors that challenge simple models. For instance, in the context of inhibiting insulin-regulated aminopeptidase (B13392206) (IRAP), a key enzyme implicated in cognitive processes, a central urea (B33335) moiety in some Imidazo[1,5-a]pyridine-based inhibitors was initially hypothesized to mimic substrate binding by coordinating with a catalytically crucial Zn2+ ion in the enzyme's active site. mdpi.comscilifelab.sediva-portal.org
However, this hypothesis is questioned by the high selectivity these compounds show against the closely related aminopeptidase N (APN). scilifelab.sediva-portal.org This selectivity suggests a more nuanced interaction than simple metal chelation. Coupled with evidence of a non-competitive inhibition pattern, an alternative model of allosteric binding—where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces enzyme activity—is also being considered. mdpi.comscilifelab.sediva-portal.org
Further molecular-level insights come from studies on related Imidazo[1,5-a]pyridine-based chalcones, where molecular docking simulations have been employed to visualize and analyze the binding modes within target proteins like tubulin. nih.gov These computational models help identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex, providing a structural basis for the observed biological activity. nih.gov The precise bond lengths and angles of the scaffold, sometimes confirmed by single crystal X-ray methods for certain derivatives, provide the foundational data for building these accurate molecular models. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into more potent and selective agents. Computational methods are increasingly used to rationalize and predict the outcomes of structural modifications.
For a series of Imidazo[1,5-a]pyridine-based inhibitors of IRAP, systematic modifications have elucidated key structural requirements for activity. mdpi.comdiva-portal.org SAR exploration revealed that replacing a five-membered pyrrolidine (B122466) ring in the linker region with an open-chain linker led to a dramatic loss of potency. mdpi.com Similarly, expanding the five-membered ring to a six-membered ring also resulted in a drop in activity, highlighting the importance of the ring's size and conformation for optimal interaction with the target. mdpi.com
In a different context, SAR studies on Imidazo[1,5-a]pyridine-based chalcones as potential cytotoxic agents demonstrated the critical role of substitutions on an attached phenyl ring. nih.gov It was found that chloro substitution significantly enhances biological activity compared to methoxy, fluoro, or trifluoromethyl groups. nih.gov Specifically, a 3,4-dichlorophenyl group was identified as the most active substitution in certain cancer cell lines. nih.gov These empirical findings are often complemented by computational analyses, such as Molecular Electrostatic Potential (MEP) mapping, which can reveal how different substituents alter the electronic landscape of the molecule, thereby influencing its binding affinity and biological function. nih.gov
| Compound Series | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| IRAP Inhibitors | Replacement of pyrrolidine ring with an open chain linker | Dramatic loss of potency | mdpi.com |
| Expansion of pyrrolidine ring to a six-membered ring | Decreased activity | mdpi.com | |
| Anticancer Chalcones | Chloro substitution on the phenyl ring | Important for biological activity | nih.gov |
| Methoxy, fluoro, or trifluoromethyl groups on the phenyl ring | Less effective than chloro substitution | nih.gov |
Delineation of Inhibition Mechanisms (e.g., non-competitive inhibition)
The mechanism by which a compound inhibits its target enzyme is a critical piece of its pharmacological profile. A significant finding for a series of 48 Imidazo[1,5-a]pyridine-based inhibitors is their mode of action as non-competitive inhibitors of IRAP when studied with a small L-leucine-based substrate. mdpi.comscilifelab.sediva-portal.org
Non-competitive inhibition occurs when the inhibitor can bind to the enzyme simultaneously with the substrate, at a different site (an allosteric site). This binding event reduces the enzyme's efficiency to convert substrate to product, but it does not prevent the substrate from binding to the active site. This mechanism is distinct from competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site. The observation of a non-competitive pattern for these Imidazo[1,5-a]pyridine compounds reinforces the hypothesis of an allosteric binding model, as mentioned previously. scilifelab.sediva-portal.orgdiva-portal.org This finding is particularly intriguing as it suggests that these molecules may exploit regulatory sites on the enzyme that are distinct from the highly conserved active site, potentially offering a path to greater selectivity. mdpi.com
Role of Chiral Sites in Molecular Interactions
Chirality, or the "handedness" of a molecule, can play a profound role in its biological activity, as stereoisomers often exhibit different affinities and efficacies when interacting with chiral biological macromolecules like proteins. In the development of Imidazo[1,5-a]pyridine-based IRAP inhibitors, the importance of two specific chiral sites was elucidated. mdpi.comscilifelab.sediva-portal.org
Interestingly, investigations revealed that these chiral centers had little to no impact on the metabolic stability or the fundamental physicochemical properties of the compounds. mdpi.comscilifelab.sediva-portal.org However, another study on Imidazo[1,5-a]pyridine-based IRAP inhibitors noted that the stereospecificity of a methyl group was important for the inhibitory activity. diva-portal.org This highlights that while some chiral centers may not influence broad properties like stability, others can be critical for the specific molecular interactions that dictate potency. The development of chiral Imidazo[1,5-a]pyridine–oxazoline ligands for use in asymmetric catalysis further underscores the importance of stereochemistry in this scaffold, as the defined three-dimensional arrangement is crucial for inducing enantioselectivity. acs.org These findings collectively demonstrate that the role of chirality must be carefully evaluated for each position within the molecular scaffold to fully understand and optimize molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
